molecular formula C13H14N4O3S B2651697 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone CAS No. 309266-79-3

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Cat. No. B2651697
CAS RN: 309266-79-3
M. Wt: 306.34
InChI Key: PLWOASAEQXPWOP-UHFFFAOYSA-N
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Description

“1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . Benzothiazoles are important classes of nitrogen heteroarenes and possess substantial biological related properties . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole compounds is a major challenge in synthetic organic and medicinal chemistry . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” were greatly accelerated using microwave irradiation . The reactions were carried out through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Activity : Derivatives of the compound have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors, showing significant anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).
  • Antimicrobial Activity : Novel azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities in vitro, suggesting potential for addressing various microbial infections (Gan et al., 2010).

Anti-Inflammatory and Analgesic Properties

  • Synthesized derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promising results in vitro and in vivo models, potentially offering new therapeutic options for inflammation and pain management (Ahmed et al., 2017).

Neuroprotective Effects

  • New edaravone derivatives containing a benzylpiperazine moiety have been designed, synthesized, and shown to exhibit neuroprotective activities in both in vitro and in vivo models, highlighting potential applications in treating cerebral ischemic stroke (Gao et al., 2022).

Antitrypanosomal Agents

  • Linear 3-nitrotriazole-based piperazides have been synthesized and evaluated as antitrypanosomal agents, showing potent and selective activity against Trypanosoma cruzi parasites, indicating potential for developing affordable antitrypanosomal treatments (Papadopoulou et al., 2015).

Synthetic Methodologies and Chemical Characterization

  • Studies on the electrochemical synthesis of arylthiobenzazoles through oxidation of related compounds demonstrate advancements in synthetic methodologies, contributing to the development of new chemical entities with potential biological applications (Amani & Nematollahi, 2012).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9(18)15-4-6-16(7-5-15)13-14-11-3-2-10(17(19)20)8-12(11)21-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWOASAEQXPWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320671
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

309266-79-3
Record name 1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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